2,5-Dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide
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Overview
Description
2,5-Dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields, including medicinal chemistry, due to their structural versatility and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with isopentylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
2,5-Dichlorobenzoyl chloride+Isopentylamine→this compound
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography. The process may also include steps to recover and recycle solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2,5-Dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(2-chlorophenyl)benzamide
- 2,5-Dichloro-N-(3-isoxazolyl)benzamide
- 2,5-Dichloro-N-(2-iodophenyl)benzamide
Uniqueness
2,5-Dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide is unique due to its specific substitution pattern and the presence of the isopentylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H18Cl2N2O2 |
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Molecular Weight |
317.2 g/mol |
IUPAC Name |
2,5-dichloro-N-[2-(3-methylbutylamino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-9(2)5-6-17-13(19)8-18-14(20)11-7-10(15)3-4-12(11)16/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
OOIRPWZIMLHXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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